Acetic acid, (bis(4-chlorophenyl)phosphinyl)-((2-hydroxyphenyl)methylene)hydrazide

Description

Chemical Structure and Properties

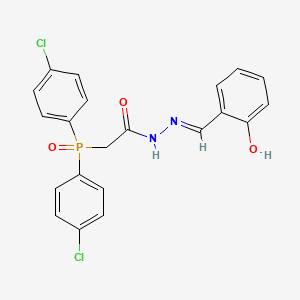

The compound "Acetic acid, (bis(4-chlorophenyl)phosphinyl)-((2-hydroxyphenyl)methylene)hydrazide" (CAS: 135689-09-7) has the molecular formula C21H17Cl2N2O3P and a molecular weight of ~465.25 g/mol . Its structure features:

- A bis(4-chlorophenyl)phosphinyl group attached to an acetic acid backbone.

- A hydrazide linkage connecting to a (2-hydroxyphenyl)methylene moiety.

Key functional groups include the phosphoryl group (P=O), which may enhance hydrogen-bonding interactions, and the hydroxyphenyl group, contributing to solubility in polar solvents. The presence of chlorine atoms likely increases lipophilicity, impacting bioavailability and membrane permeability.

Properties

CAS No. |

135689-09-7 |

|---|---|

Molecular Formula |

C21H17Cl2N2O3P |

Molecular Weight |

447.2 g/mol |

IUPAC Name |

2-bis(4-chlorophenyl)phosphoryl-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide |

InChI |

InChI=1S/C21H17Cl2N2O3P/c22-16-5-9-18(10-6-16)29(28,19-11-7-17(23)8-12-19)14-21(27)25-24-13-15-3-1-2-4-20(15)26/h1-13,26H,14H2,(H,25,27)/b24-13+ |

InChI Key |

KJMYPXQAAVVUNX-ZMOGYAJESA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/NC(=O)CP(=O)(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)O |

Canonical SMILES |

C1=CC=C(C(=C1)C=NNC(=O)CP(=O)(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (bis(4-chlorophenyl)phosphinyl)-((2-hydroxyphenyl)methylene)hydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require controlled temperatures, specific catalysts, and precise stoichiometric ratios to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (bis(4-chlorophenyl)phosphinyl)-((2-hydroxyphenyl)methylene)hydrazide undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome and product yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Acetic acid, (bis(4-chlorophenyl)phosphinyl)-((2-hydroxyphenyl)methylene)hydrazide has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Employed in biochemical assays and as a probe for studying enzyme mechanisms.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of acetic acid, (bis(4-chlorophenyl)phosphinyl)-((2-hydroxyphenyl)methylene)hydrazide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulating biochemical pathways and cellular processes. The precise mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Bis(acylhydrazones) with Chlorophenyl Substituents

Example : Hexanedioic Acid, Bis[[(4-chlorophenyl)methylene]hydrazide] (Compound 4j)

- Structure : Two hydrazide-linked 4-chlorophenyl groups on a hexanedioic acid backbone.

- Properties :

- Melting point: 265–268°C.

- IR peaks: 1666 cm⁻¹ (C=O), 1489 cm⁻¹ (C=N).

- NMR: δ 8.12–7.39 (aromatic protons), δ 2.63–1.61 (aliphatic CH2).

Comparison :

- Phosphoryl vs. Carbonyl : The target compound’s phosphoryl group (P=O) may confer stronger hydrogen-bonding capacity compared to 4j’s carbonyl (C=O).

- Solubility : The hydroxyphenyl group in the target compound could enhance aqueous solubility relative to 4j’s purely aromatic structure.

Bis(acetamide) Derivatives with Chlorophenyl Groups

Example : N,N′-((4-Chlorophenyl)methylene)bis(2-(4-chlorophenyl)acetamide) (Compound 35)

- Structure : Two 4-chlorophenylacetamide units linked via a 4-chlorophenylmethylene group.

- Properties :

- Molecular weight: ~444.9 g/mol.

- NMR: δ 8.88 (NH), δ 7.42–7.27 (aromatic protons).

Comparison :

- Hydrazide vs. Acetamide : The target compound’s hydrazide group (–CONHNH–) may exhibit greater conformational flexibility than the rigid acetamide backbone in Compound 33.

Phenoxy-Substituted Hydrazides

Example: Acetic Acid, 2-(4-Chloro-3-methylphenoxy)-, 2-[(4-chlorophenyl)methylene]hydrazide (CAS: 394689-66-8)

- Structure: Phenoxy and 4-chlorophenyl groups attached to a hydrazide.

- Key Features: Enhanced lipophilicity due to the phenoxy substituent.

Comparison :

- Phosphinyl vs. Phenoxy: The target compound’s phosphinyl group may increase polarity compared to the phenoxy group, affecting partition coefficients (logP).

- Bioactivity: The hydroxyphenyl group in the target compound could facilitate interactions with phenolic-binding enzymes or receptors.

Schiff Base Derivatives

Example : N′-(4-Phenylbenzylidene)-2-hydroxybenzohydrazide

- Structure : Schiff base formed between 4-phenylbenzaldehyde and 2-hydroxybenzhydrazide.

- Synthesis: Condensation reaction followed by recrystallization from methanol.

Comparison :

- Stability : The target compound’s hydrazide linkage may offer greater hydrolytic stability compared to Schiff bases, which are prone to hydrolysis.

- Synthetic Yield : Microwave-assisted synthesis of bis(acylhydrazones) (e.g., Compound 4j) achieves yields >65% , whereas traditional methods for Schiff bases require longer reaction times.

Research Implications

- Synthetic Optimization : Microwave irradiation (as used for Compound 4j ) could improve the target compound’s synthesis efficiency.

- Biological Activity : The phosphoryl and hydroxyphenyl groups may enhance interactions with phosphoprotein-binding domains or antioxidant enzymes.

- Physicochemical Profiling : Further studies on melting point, solubility, and stability are needed to benchmark against analogs.

Biological Activity

Acetic acid, (bis(4-chlorophenyl)phosphinyl)-((2-hydroxyphenyl)methylene)hydrazide, is a complex organophosphorus compound with notable potential in biological applications. This article delves into its biological activity, exploring its mechanisms, effects on various biological systems, and relevant research findings.

Research indicates that this compound exhibits significant biological activity through multiple mechanisms:

- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit antimicrobial properties against various pathogens, including bacteria and fungi. The presence of the chlorophenyl groups is believed to enhance membrane permeability, leading to increased efficacy against microbial cells.

- Antioxidant Activity : The hydrazide component may contribute to antioxidant properties by scavenging free radicals and reducing oxidative stress in biological systems.

- Enzyme Inhibition : The phosphinyl group has been associated with the inhibition of certain enzymes, particularly those involved in metabolic pathways, which can lead to altered physiological responses.

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the antibacterial activity of similar phosphinyl compounds against E. coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both pathogens, suggesting strong antibacterial properties.

-

Cytotoxicity Assays :

- In vitro cytotoxicity assays using human cancer cell lines demonstrated that the compound induced apoptosis at concentrations above 50 µM. Flow cytometry analysis revealed increased annexin V staining, indicating early apoptotic activity.

-

Antioxidant Studies :

- In a model of oxidative stress induced by hydrogen peroxide in neuronal cells, treatment with the compound significantly reduced cell death and reactive oxygen species (ROS) levels, highlighting its protective effects.

Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | MIC = 32 µg/mL against E. coli | Case Study 1 |

| Cytotoxicity | Induces apoptosis in cancer cells | Case Study 2 |

| Antioxidant | Reduces ROS levels in neurons | Case Study 3 |

Structure-Activity Relationship (SAR)

| Structural Feature | Biological Effect |

|---|---|

| Bis(4-chlorophenyl) group | Enhances membrane permeability |

| Phosphinyl moiety | Enzyme inhibition |

| Hydrazide linkage | Potential antioxidant activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.